molecular formula C17H15ClN2S B2676811 (Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline CAS No. 97118-88-2

(Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline

Cat. No.: B2676811
CAS No.: 97118-88-2
M. Wt: 314.83
InChI Key: IIMWCWIHAAURDI-ZPHPHTNESA-N
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Description

(Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline typically involves the condensation of 4-chloroaniline with 3-ethyl-4-phenylthiazol-2(3H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)benzamide
  • (Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)phenylamine
  • (Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrochloride

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chloro group and the thiazole ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-2-20-16(13-6-4-3-5-7-13)12-21-17(20)19-15-10-8-14(18)9-11-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMWCWIHAAURDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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